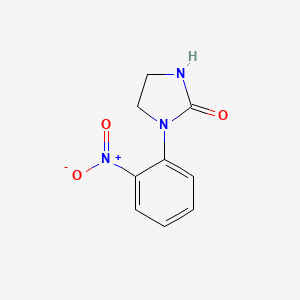

1-(2-Nitrophenyl)imidazolidin-2-one

Übersicht

Beschreibung

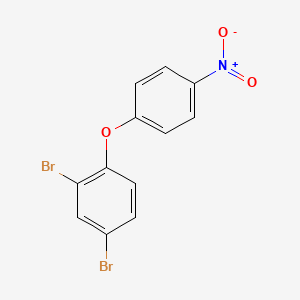

“1-(2-Nitrophenyl)imidazolidin-2-one” is a chemical compound with the CAS Registry number 500890-58-4 . It is categorized as an intermediate .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, such as “1-(2-Nitrophenyl)imidazolidin-2-one”, has been a subject of continuous research. A review paper discusses various catalytic strategies for the synthesis of imidazolidin-2-ones . The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Molecular Structure Analysis

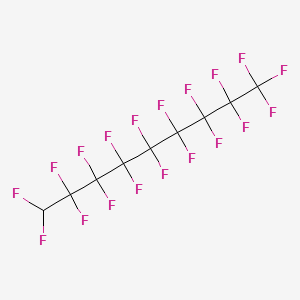

The molecular formula of “1-(2-Nitrophenyl)imidazolidin-2-one” is C9H9N3O3 . Its average mass is 207.186 Da and its monoisotopic mass is 207.064392 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitrophenyl)imidazolidin-2-one” include a molecular weight of 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 78.2 Ų .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

A study by Abdel-Aziz et al. (2015) focused on arenesulfonyl-2-imidazolidinones, which share a core structure with 1-(2-Nitrophenyl)imidazolidin-2-one, investigating their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds displayed micromolar inhibition constants against human isoforms hCA I and hCA II, suggesting their potential for therapeutic applications in managing conditions like glaucoma and epilepsy. Some derivatives matched the inhibitory efficacy of acetazolamide (AZA), a clinically used sulfonamide, against hCA I, albeit with much lower efficacy against hCA II (Abdel-Aziz et al., 2015).

Synthesis and Chemical Properties

Nair et al. (2012) developed a one-pot, room temperature method for synthesizing a variety of functionalized imidazo[1,2-a]pyridines from MBH acetates of nitroalkenes and 2-aminopyridines, highlighting a route that might be applicable to derivatives of 1-(2-Nitrophenyl)imidazolidin-2-one. This approach facilitates the synthesis of imidazopyridine-based drug molecules, such as Alpidem and Zolpidem, showcasing the compound's utility in drug development (Nair et al., 2012).

Electrochemical and Surface Studies

Singh et al. (2017) investigated the corrosion inhibition performance of novel imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, for J55 steel in CO2 saturated brine solution. These compounds demonstrated significant inhibition efficiency, with one derivative showing up to 93% efficiency at 400 mg/L concentration. This research highlights the potential application of such compounds in protecting industrial materials against corrosion (Singh et al., 2017).

Antibiotic and Antimicrobial Activity

Su et al. (2017) explored hydantoin derivatives for their antimicrobial activity, reflecting on the broader potential of compounds structurally related to 1-(2-Nitrophenyl)imidazolidin-2-one. These derivatives showed potent antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, outperforming traditional antibiotics like nitrofurantoin in some cases. The study emphasizes the compounds' membrane-active properties, akin to host-defense peptides, and their rapid bacterial killing efficacy without promoting resistance (Su et al., 2017).

Safety And Hazards

The safety information available indicates that “1-(2-Nitrophenyl)imidazolidin-2-one” is potentially hazardous . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKPAGSKIHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312533 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)imidazolidin-2-one | |

CAS RN |

500890-58-4 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)

![Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1595106.png)